
2-(Bromomethyl)-3-chloro-5-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-chloro-5-methylpyrazine: is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the third position, and a methyl group at the fifth position of the pyrazine ring. Pyrazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-chloro-5-methylpyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-chloro-5-methylpyrazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the methyl group to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the bromination reaction can be carried out in a flow reactor where the reactants are continuously mixed and reacted under controlled temperature and pressure conditions. This method allows for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-3-chloro-5-methylpyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyrazines.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.
Reduction: Reduction of the compound can lead to the formation of 2-(methyl)-3-chloro-5-methylpyrazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: 2-(Methyl)-3-chloro-5-methylpyrazine.
Applications De Recherche Scientifique
Chemistry: 2-(Bromomethyl)-3-chloro-5-methylpyrazine is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets. It can be used to develop new bioactive molecules with potential therapeutic applications .
Medicine: The compound is explored for its potential medicinal properties, including antimicrobial, antifungal, and anticancer activities. Its derivatives are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used as a precursor for the synthesis of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-chloro-5-methylpyrazine involves its interaction with specific molecular targets, leading to various biological effects. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, resulting in the formation of covalent bonds with proteins or nucleic acids. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)benzophenone: Similar in structure but with a benzene ring instead of a pyrazine ring.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a pyrazine ring.
Ethyl 2-(bromomethyl)acrylate: Contains an acrylate group instead of a pyrazine ring.
Uniqueness: 2-(Bromomethyl)-3-chloro-5-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of both bromomethyl and chloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H6BrClN2 |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-chloro-5-methylpyrazine |
InChI |
InChI=1S/C6H6BrClN2/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3 |
Clé InChI |
KKSZZYRJEAFETN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)
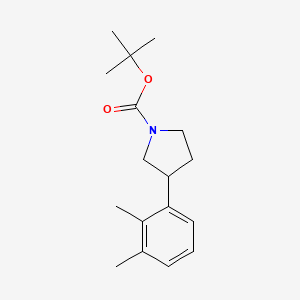
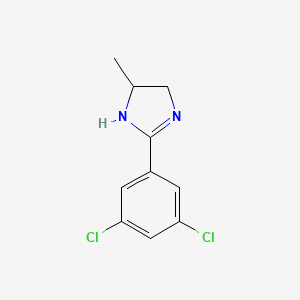
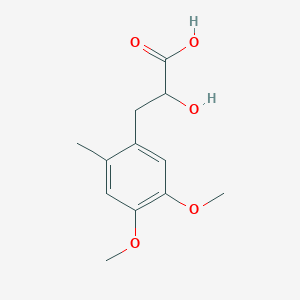
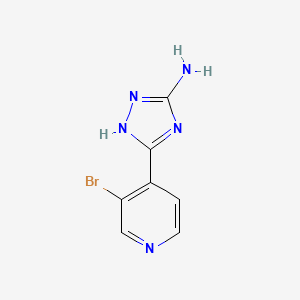
![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)

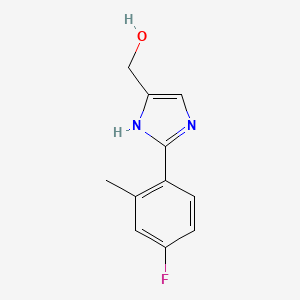
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
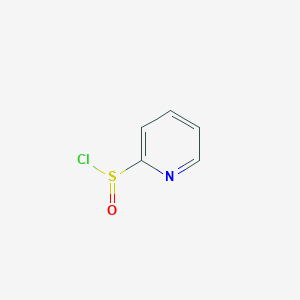
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
